7-ethyl-2-methyl-1H-indole
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Overview
Description
2-Methyl-7-ethyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indoles are known for their diverse biological activities and are prevalent in various alkaloids . The indole nucleus is a common structural motif in many biologically active compounds, making it an important target for synthetic chemists .
Preparation Methods
The synthesis of 2-Methyl-7-ethyl-1H-indole can be achieved through various synthetic routes. One common method involves the reaction of 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide . Another approach is the Fischer indole synthesis, which involves the reaction of hydrazines with ketones or aldehydes under acidic conditions . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Scientific Research Applications
2-Methyl-7-ethyl-1H-indole has numerous applications in scientific research:
Biology: Indole derivatives, including 2-Methyl-7-ethyl-1H-indole, exhibit antiviral, anti-inflammatory, and anticancer activities. They are used in the study of biological pathways and the development of new therapeutic agents.
Industry: Indole derivatives are used in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Methyl-7-ethyl-1H-indole involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . For example, they can inhibit enzymes involved in cancer cell proliferation or modulate immune responses by interacting with specific receptors on immune cells .
Comparison with Similar Compounds
2-Methyl-7-ethyl-1H-indole can be compared with other indole derivatives such as:
2-Methylindole: Similar in structure but lacks the ethyl group at the 7-position, leading to different biological activities and chemical reactivity.
7-Ethylindole: Lacks the methyl group at the 2-position, which can affect its interaction with biological targets and its chemical properties.
Indole-3-acetic acid: A naturally occurring plant hormone with different biological functions compared to synthetic indole derivatives.
The unique combination of the methyl and ethyl groups in 2-Methyl-7-ethyl-1H-indole contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H13N |
---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
7-ethyl-2-methyl-1H-indole |
InChI |
InChI=1S/C11H13N/c1-3-9-5-4-6-10-7-8(2)12-11(9)10/h4-7,12H,3H2,1-2H3 |
InChI Key |
WQJJAQXIXFDBDI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC2=C1NC(=C2)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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